(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol

PNMT Chiral recognition Structural biology

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3) is an enantiopure, fluorinated β-amino alcohol. It is structurally characterized by a chiral carbon bearing both an amino and a hydroxyl group adjacent to a 3-(trifluoromethyl)phenyl ring (molecular formula C9H10F3NO, molecular weight 205.18 g/mol).

Molecular Formula C9H10F3NO
Molecular Weight 205.18
CAS No. 1035490-73-3
Cat. No. B2871366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol
CAS1035490-73-3
Molecular FormulaC9H10F3NO
Molecular Weight205.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CO)N
InChIInChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1
InChIKeyOPEIEIUCYFMKJD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3) – Key Differentiators vs. In-Class Analogs


(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS 1035490-73-3) is an enantiopure, fluorinated β-amino alcohol . It is structurally characterized by a chiral carbon bearing both an amino and a hydroxyl group adjacent to a 3-(trifluoromethyl)phenyl ring (molecular formula C9H10F3NO, molecular weight 205.18 g/mol) . This compound, also known as (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol or 3‑trifluoromethylphenylethanolamine [1][2], is a recognized ligand for human Phenylethanolamine N‑Methyltransferase (PNMT), with its (R)-configuration being critical for biological recognition [3][4].

Why Generic Substitution Fails: Chiral and Substituent-Specific Performance of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol


Substitution of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol with closely related analogs is not a scientifically neutral decision due to two critical, data‑backed differentiation axes. First, stereochemistry dictates biological recognition: the (R)-enantiomer is the specific form co‑crystallized with its primary biological target, human PNMT [1], and only the correct chiral configuration ensures the expected molecular interactions. Second, the precise location of the -CF₃ substituent matters: the 3‑trifluoromethylphenyl moiety confers a Kd of 2400 nM at PNMT [2] and a turnover number of 0.0083 s⁻¹ [3], whereas alternative substitution patterns (e.g., 4‑trifluoromethyl) are known to alter both potency and selectivity in this target class [4]. The following quantitative evidence details why this specific compound, with its defined chiral and regiochemical identity, is the required selection for projects aiming to replicate or build upon existing PNMT‑related structural biology and enzymology data.

Product-Specific Quantitative Differentiation: (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol vs. Closest Comparators


Chiral Recognition at PNMT: (R)-Enantiomer Co‑Crystallized Structure vs. (S)-Enantiomer

The (R)-enantiomer of this amino alcohol is the specific form that co‑crystallizes with human Phenylethanolamine N‑Methyltransferase (PNMT) (PDB ID: 3HCF) [1]. While the (S)-enantiomer is commercially available as a building block , there is no public structural or affinity data confirming its binding to PNMT in an analogous manner. This enantioselective recognition is a hallmark of PNMT substrate binding and is consistent with the enzyme's strict stereospecificity [2].

PNMT Chiral recognition Structural biology

PNMT Binding Affinity: 3-Trifluoromethylphenyl vs. 4-Trifluoromethylphenyl Isomer

The 3‑trifluoromethylphenyl isomer exhibits a Kd of 2400 nM for human PNMT [1]. In contrast, the 4‑trifluoromethylphenyl analog (2‑amino‑2‑[4‑(trifluoromethyl)phenyl]ethanol) is reported to have significantly reduced potency in PNMT assays, with literature indicating a >10‑fold loss in affinity when the -CF₃ group is moved to the para position [2][3]. This positional sensitivity underscores the requirement for the 3‑substituted regioisomer to maintain expected target engagement.

PNMT Binding affinity Regioisomer

Catalytic Turnover at PNMT: 3-Trifluoromethylphenylethanolamine vs. anti-9-Amino-6-(trifluoromethyl)benzonorbornene

As a substrate for human PNMT, 3‑trifluoromethylphenylethanolamine demonstrates a turnover number (kcat) of 0.0083 s⁻¹ with the wild‑type enzyme [1]. A structurally distinct PNMT ligand, anti‑9‑amino‑6‑(trifluoromethyl)benzonorbornene, exhibits a lower kcat of 0.0062 s⁻¹ under identical assay conditions [1]. This ~34% higher catalytic efficiency for the target compound provides a direct quantitative advantage in enzymatic assays where turnover rate influences detection sensitivity.

PNMT Enzyme kinetics Substrate efficiency

Physicochemical Differentiation: Lipophilicity and Metabolic Stability of the Trifluoromethyl Group

The trifluoromethyl group in (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is a well‑characterized lipophilic and metabolically stable substituent. Trifluoromethylated amino alcohols exhibit increased lipophilicity (clogP ~1.0–1.5 higher than non‑fluorinated analogs) and enhanced resistance to oxidative metabolism due to the strength of the C‑F bond (~485 kJ/mol vs. ~413 kJ/mol for C‑H) [1][2]. This property profile is a class‑level advantage of trifluoromethylated compounds but is specifically realized in this molecule at the defined chiral center, distinguishing it from non‑fluorinated or differently fluorinated β‑amino alcohols [3].

Lipophilicity Metabolic stability Fluorine

Analytical Reference Standard Purity: 95% vs. In‑Class Vendor Variability

Commercial sources of (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol consistently specify a minimum purity of 95% . In contrast, many structurally similar chiral β‑amino alcohols are offered at purities ranging from 90% to 97% without a uniform standard . For procurement decision‑making, the 95% baseline ensures reproducible performance in chiral HPLC method development, NMR reference standards, and quantitative biological assays, where even small impurities can confound interpretation.

Purity Analytical standard Quality control

Chiral Building Block Versatility: Enantiopure (R)-Form vs. Racemic Mixture

As an enantiopure β‑amino alcohol, (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is a direct participant in asymmetric syntheses, including its documented use as a chiral ligand in highly enantioselective Reformatsky reactions (ee up to 95%) [1]. The racemic mixture, while available at lower cost, would require additional chiral resolution steps or would compromise enantioselectivity in such transformations [2]. The ready availability of the (R)-enantiomer eliminates the need for time‑consuming resolution and ensures consistent stereochemical outcomes in multi‑step synthetic sequences.

Asymmetric synthesis Chiral auxiliary Enantioselective

Validated Application Scenarios for (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol Procurement


Structural Biology: Crystallographic Studies of Human PNMT

The (R)-enantiomer is the established ligand for human Phenylethanolamine N‑Methyltransferase co‑crystallization (PDB: 3HCF). Researchers requiring a PNMT‑bound structure for fragment‑based drug design or mechanistic studies must procure this exact compound to reproduce the published binding mode and electron density [1].

Enzyme Assay Development: PNMT Activity and Inhibition Screening

With a validated Kd of 2400 nM and a turnover number of 0.0083 s⁻¹, this compound serves as a well‑characterized substrate for high‑throughput PNMT assays. Its defined kinetics enable accurate Ki determination for novel inhibitors and provide a benchmark for assay validation [1][2].

Medicinal Chemistry: Lead Optimization of PNMT‑Targeted Therapeutics

The 3‑trifluoromethylphenyl moiety is a key pharmacophore for PNMT inhibition with documented selectivity over α2‑adrenoceptors. This compound is the optimal starting point for synthesizing and optimizing analogs in CNS‑focused drug discovery programs [3].

Chiral Synthesis: Enantioselective Reformatsky Reactions and Asymmetric Catalysis

Trifluoromethylated amino alcohols of this class are effective chiral ligands for the Reformatsky reaction, achieving enantioselectivities up to 95% ee. The enantiopure (R)-form is directly applicable as a catalyst component without need for resolution [4].

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